molecular formula C11H14BFO2 B1311957 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 225916-39-2

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1311957
CAS No.: 225916-39-2
M. Wt: 208.04 g/mol
InChI Key: GWWSSPCPSWVJRZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-oxygen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually heated to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. This process involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2,2-Dimethyl-1,3-propanediol

Uniqueness

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which provides enhanced stability and reactivity compared to simple boronic acids. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it offers improved yields and selectivity.

Properties

IUPAC Name

2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWSSPCPSWVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452150
Record name 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225916-39-2
Record name 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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